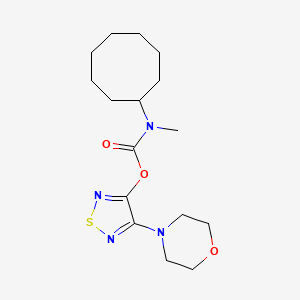

(4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate

Overview

Description

Scientific Research Applications

Neuropharmacology: Modulation of Endocannabinoid System

JZP-430: is an inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) . ABHD6 plays a role in the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and appetite. By inhibiting ABHD6, JZP-430 can modulate endocannabinoid signaling, making it a potential therapeutic agent for treating neurological disorders such as anxiety, depression, and neurodegenerative diseases.

Lipid Metabolism: Investigating Glycerolipid Pathways

The compound’s selectivity for ABHD6 over other enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) suggests its utility in studying glycerolipid metabolism . Researchers can use JZP-430 to dissect the specific pathways regulated by ABHD6, providing insights into lipid-related metabolic diseases, including obesity and diabetes.

Cardiovascular Health: Endocannabinoid System in Cardiac Function

The endocannabinoid system also plays a role in cardiovascular health. JZP-430 could be used to study how ABHD6 affects heart function and cardiovascular diseases, potentially leading to new therapeutic approaches for heart conditions.

Each of these applications of JZP-430 represents a significant area of interest within scientific research, offering potential pathways for therapeutic intervention and a deeper understanding of physiological processes. The compound’s selective inhibition of ABHD6 makes it a valuable tool for exploring the diverse roles of the endocannabinoid system and lipid metabolism in health and disease .

Mechanism of Action

Target of Action

JZP-430, also known as (4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate, is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) . ABHD6 is an enzyme that plays a crucial role in the metabolism of endocannabinoids, a group of bioactive lipids involved in various physiological processes.

Mode of Action

JZP-430 interacts with its target, ABHD6, by binding to it and inhibiting its activity . This inhibition is achieved through an irreversible mechanism, meaning that once JZP-430 binds to ABHD6, the enzyme remains inactive. The compound exhibits a significant selectivity for ABHD6 over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) .

Biochemical Pathways

By inhibiting ABHD6, JZP-430 affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes including sleep, mood, appetite, memory, and reproduction . Specifically, the inhibition of ABHD6 leads to an increase in the levels of certain endocannabinoids, which can then bind to cannabinoid receptors in the body and trigger various physiological responses .

Result of Action

The inhibition of ABHD6 by JZP-430 and the subsequent increase in endocannabinoid levels can lead to various molecular and cellular effects. For instance, in the context of pain management, increased endocannabinoid levels have been associated with reduced nociception, or the sensory nervous system’s response to harmful stimuli .

properties

IUPAC Name |

(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSHMJCYWFOADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does JZP-430 interact with ABHD6 and what are the downstream effects of this interaction?

A1: JZP-430 functions as an irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) []. While the exact mechanism of inhibition hasn't been fully elucidated in the provided research, the term "irreversible" suggests a strong, likely covalent bond formation between JZP-430 and the enzyme's active site. This binding prevents ABHD6 from performing its regular function, which is believed to involve the hydrolysis of lipids that modulate inflammation and metabolism. By inhibiting ABHD6, JZP-430 may increase the levels of these lipids, potentially leading to therapeutic benefits in obesity and type II diabetes [].

Q2: What is known about the Structure-Activity Relationship (SAR) of JZP-430 and how does it inform the development of more potent and selective ABHD6 inhibitors?

A2: The research highlights JZP-430 as a potent ABHD6 inhibitor with an IC50 value of 44 nM []. Although specific SAR details aren't provided in this study, it's mentioned that a series of 34 1,2,5‐thiadiazole carbamate derivatives were synthesized and evaluated. This suggests that modifications to the core structure, including the 4-morpholino group, the cyclooctyl(methyl)carbamate moiety, or the thiadiazole ring, could impact the inhibitory activity and selectivity profile. Further SAR studies are crucial to optimize JZP-430's pharmacological properties, such as enhancing its potency, selectivity, and pharmacokinetic profile, for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide](/img/structure/B608205.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)

![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)